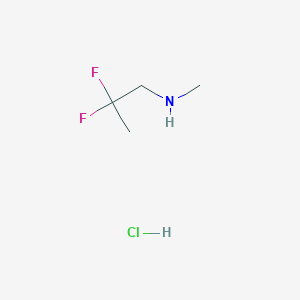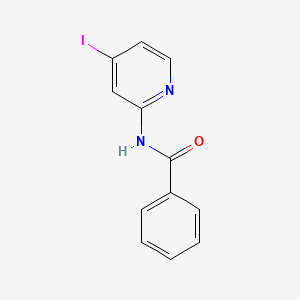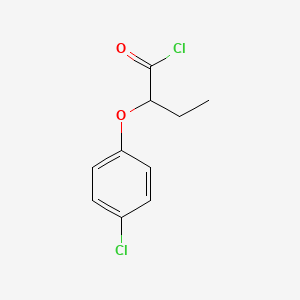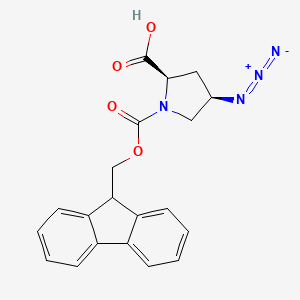
2-(Morpholinocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related morpholine carboxylic acid derivatives involves various chemical reactions. For instance, optically active morpholinecarboxylic acids have been synthesized from benzyl N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer with 2-chloroethanol or 2-chloroethanethiol, showcasing a method for producing related structures (Kogami & Okawa, 1987). Similarly, the synthesis of 2-morpholine carboxylic acid derivatives leading to novel ring systems demonstrates the versatility of morpholine-based syntheses (King & Martin, 1991).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 2,3-dimethyl-5-(2'-methylprop-1'-enyl)-6-(morpholyl-4'-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been determined through X-ray structural examination, revealing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond (Mironova et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often lead to the formation of complex heterocyclic compounds. For example, the one-pot synthesis involving Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process demonstrates the chemical reactivity and potential for creating structurally diverse compounds (Morales-Salazar et al., 2022).
Physical Properties Analysis
Analyzing the physical properties of morpholine derivatives involves studying their crystalline structure and intermolecular interactions. The morpholinium salts of ring-substituted benzoic acid analogues provide insight into how morpholine interacts with other compounds, highlighting hydrogen-bonded crystal structures and potential applications in designing novel materials (Smith & Lynch, 2016).
Scientific Research Applications
Synthesis and Chemical Characteristics
- 2-(Morpholinocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is involved in various synthesis processes, notably in the production of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid. This synthesis involves reactions with benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer with chloroethanol or chloroethanethiol (Kogami & Okawa, 1987).
- The compound has also been synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent. This process was characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).
Chemical Transformations and Applications
- The compound has been a key intermediate in the synthesis of selective estrogen receptor modulator Raloxifene and its analogs. It's synthesized by adding morpholine to the C–C bond of 1-benzothiophene with subsequent aromatization by the action of sulfur (Petrov, Popova, & Androsov, 2015).
- In pharmaceutical research, derivatives of this compound have been explored for their potential as antimicrobial and non-steroidal anti-inflammatory agents. Specifically, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was converted into other derivatives and screened for biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Crystal Structure and Pharmaceutical Potential
- The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, related to this compound, has been studied. This research has implications for understanding the pharmacological activities of benzothiophene-based compounds in treating various diseases (Dugarte-Dugarte et al., 2021).
Targeted Synthesis for Biological Activity
- The targeted synthesis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a related compound, has been conducted. This is crucial for understanding the structure-activity relationship in medical chemistry and pharmaceutical science, contributing to the development of active pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).
Mechanism of Action
Future Directions
The future directions for research on a compound like this could involve exploring its potential applications in various fields, such as drug development or materials science. Given the unique properties of morpholino compounds and carboxylic acids, there could be many interesting possibilities to explore .
properties
IUPAC Name |
2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(15-3-5-19-6-4-15)12-8-10-7-9(14(17)18)1-2-11(10)20-12/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAKZAEOHSIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(S2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)





![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)
